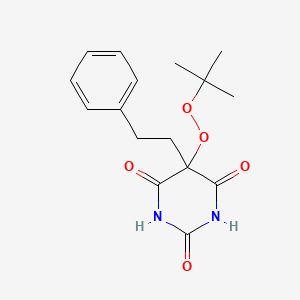
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione is a chemical compound known for its unique structure and reactivity It belongs to the class of organic peroxides, which are compounds containing an oxygen-oxygen single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione typically involves the reaction of tert-butyl hydroperoxide with a suitable precursor under controlled conditions. One common method involves the use of titanium dioxide (TiO2) as a photocatalyst under visible light to generate tert-butylperoxy radicals, which then react with barbituric acids to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the reactive nature of organic peroxides.
Analyse Des Réactions Chimiques
Types of Reactions
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substrates.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide (H2O2) and other peroxides.
Substitution Reactions: These reactions may require specific catalysts or reagents depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a range of substituted derivatives.
Applications De Recherche Scientifique
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation reactions.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers and other industrial chemicals due to its oxidizing properties.
Mécanisme D'action
The mechanism of action of 5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione involves the generation of reactive oxygen species (ROS) such as peroxyl radicals. These radicals can initiate various chemical reactions, including the oxidation of organic substrates. The molecular targets and pathways involved depend on the specific application and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide with similar oxidizing properties.
5-tert-butylperoxy-5-(2,4-dichlorobenzyl)-1,3-dimethylpyrimidine-2,4,6-trione: Another compound with a similar structure but different substituents.
Uniqueness
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate peroxyl radicals under mild conditions makes it particularly valuable in various applications.
Propriétés
Numéro CAS |
53761-08-3 |
|---|---|
Formule moléculaire |
C16H20N2O5 |
Poids moléculaire |
320.34 g/mol |
Nom IUPAC |
5-tert-butylperoxy-5-(2-phenylethyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H20N2O5/c1-15(2,3)22-23-16(10-9-11-7-5-4-6-8-11)12(19)17-14(21)18-13(16)20/h4-8H,9-10H2,1-3H3,(H2,17,18,19,20,21) |
Clé InChI |
SNMPZGYSPHLFLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OOC1(C(=O)NC(=O)NC1=O)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


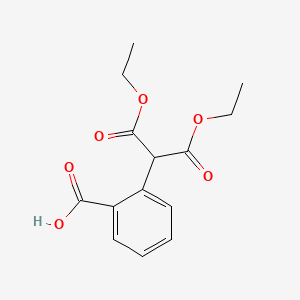

![2-[Dibromo(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14636475.png)
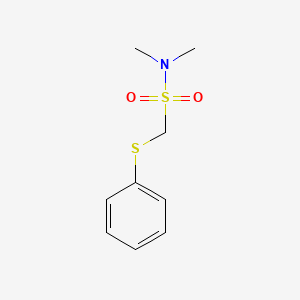

![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)

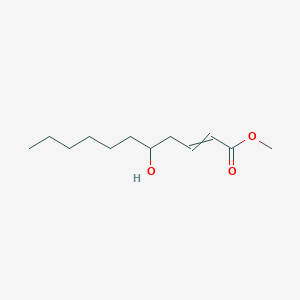
![1-Ethenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one](/img/structure/B14636514.png)
![1-[(2-Methylbut-3-YN-2-YL)oxy]octane](/img/structure/B14636516.png)

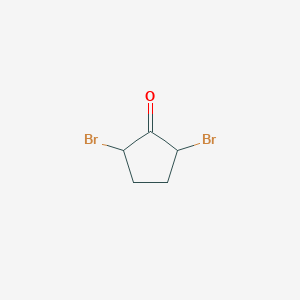
![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)

